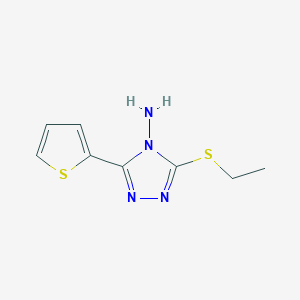

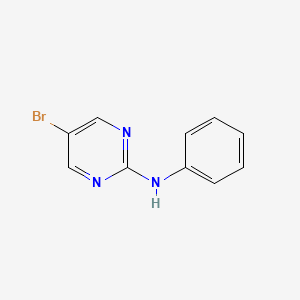

3-(乙硫基)-5-(噻吩-2-基)-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their biological activities. In the context of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine, although not directly synthesized in the provided studies, related compounds provide insight into potential synthetic routes. For instance, a general method for synthesizing 3-amino-1H-1,2,4-triazoles involves a one-pot process starting from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines, which includes formimidamide formation followed by a thermal monocyclic rearrangement . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. The FT-IR, HOMO-LUMO, NBO, and MEP analysis of a related compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, reveals that the negative regions are localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting sites for nucleophilic attack . This information can be extrapolated to the compound of interest, indicating that the ethylsulfanyl and thiophenyl groups could influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of triazole derivatives is influenced by their molecular structure. The presence of sulfur atoms in the molecule suggests potential for nucleophilic substitution reactions, as seen in the synthesis of S-substituted derivatives of triazole-thiones . The ethylsulfanyl group in the compound of interest may undergo similar reactions under appropriate conditions, leading to a variety of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined by their functional groups and molecular geometry. For example, the characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione shows that the theoretical vibrational frequencies and chemical shift values agree well with experimental values, and the nonlinear optical properties are significant . These findings suggest that the compound of interest may also exhibit distinct physical and chemical properties, which could be explored through computational and experimental techniques.

Biological Activities

Triazole derivatives are known for their diverse biological activities. The compound 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has shown potent and selective serotonin 5-HT6 receptor antagonism . Although the compound of interest is not directly studied, the presence of the triazole core and sulfur-containing groups could imply potential biological activities, such as anti-tuberculostic activity, as predicted for a related compound . Further biological evaluation would be necessary to confirm these activities.

科学研究应用

合成和化学性质

- 衍生物的合成: 一项研究展示了新型 3-[2-[(4-甲基苯基)氨基]乙基]-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-硫酮的 S-取代衍生物的合成,突出了它们的抗氧化活性 (Tumosienė 等人,2014 年)。

- 表征和合成: 另一项研究重点关注 3-(4-溴苄基)-5-(噻吩-2-基)-4H-1,2,4-三唑衍生物的合成和表征,并指出了它们的抗菌活性 (Kaneria 等人,2016 年)。

- 亚胺膦的合成: 详细介绍了涉及 2-氨基-4-甲基-5-(1H-1,2,4-三唑-1-基)噻吩-3-羧酸乙酯的过程,用于有效合成 6-(1H-1,2,4-三唑-1-基)-噻吩[2,3-d]嘧啶-4(3H)-酮 (Sun 等人,2010 年)。

生物学和药理学研究

- 抗菌活性: 探索了从异烟酸肼开始合成新的 1,2,4-三唑,重点评估它们的抗菌活性 (Bayrak 等人,2009 年)。

- 抗结核剂类似物: 合成了 5-甲基-7-(噻吩-2-基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯的结构类似物,以评估其作为抗结核剂的活性 (Titova 等人,2019 年)。

- 抗利什曼病活性与理论计算: 一项研究重点关注 4-氨基-1,2,4-三唑衍生物的抗利什曼病活性,并辅以理论密度泛函理论 (DFT) 计算 (Süleymanoğlu 等人,2017 年)。

高级应用

- 微波辅助弗里斯重排: 开发了一种无催化剂和无溶剂的合成方法,用于 2-氟-N-(3-甲硫基-1H-1,2,4-三唑-5-基)苯甲酰胺,展示了化学合成中的先进技术 (Moreno-Fuquen 等人,2019 年)。

- 癌细胞迁移与生长研究: 考察了带有胂酸盐部分的 1,2,4-三唑-3-硫醇衍生物对癌细胞迁移以及黑色素瘤、乳腺癌和胰腺癌球状体生长的影响 (Šermukšnytė 等人,2022 年)。

属性

IUPAC Name |

3-ethylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-2-13-8-11-10-7(12(8)9)6-4-3-5-14-6/h3-5H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTQTJQKRFIQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1N)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501217469 |

Source

|

| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine | |

CAS RN |

118158-92-2 |

Source

|

| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118158-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)